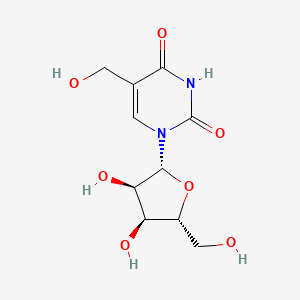

5-Hydroxymethyluridine

Beschreibung

This compound has been reported in Serratia plymuthica with data available.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAJJNQKTRZJIQ-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952752 | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30414-00-7 | |

| Record name | 5-Hydroxymethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxymethyluridine: An In-depth Technical Guide on its Biological Functions, Quantification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyluridine (5hmU) is a modified pyrimidine nucleoside that has emerged from being viewed primarily as a DNA damage product to a molecule with significant and diverse biological roles. Found in the DNA and RNA of a wide range of organisms, from bacteriophages to mammals, 5hmU is implicated in epigenetic regulation, genome stability, and disease pathogenesis. This technical guide provides a comprehensive overview of the current understanding of 5hmU's biological functions, detailed methodologies for its study, and quantitative data to support further research and development.

Introduction to this compound

This compound is a nucleoside consisting of a 5-hydroxymethyluracil base attached to a ribose or deoxyribose sugar. In the context of nucleic acids, it is most commonly found as 5-hydroxymethyl-2'-deoxyuridine in DNA. Its biological significance is multifaceted, acting as both a stable epigenetic marker and a transient DNA lesion, depending on the cellular context and its mechanism of formation.

Biological Functions of this compound

The biological role of 5hmU is highly dependent on the organism and the type of nucleic acid in which it is found.

In DNA: An Epigenetic Marker and a DNA Lesion

In DNA, 5hmU has a dual role. It can be a product of oxidative damage to thymine by reactive oxygen species (ROS), which is a mutagenic lesion if not repaired.[1] Conversely, it can be enzymatically generated, suggesting a functional role in epigenetic regulation.

-

Formation of 5hmU in DNA:

-

Oxidative Damage: ROS can oxidize the methyl group of thymine to a hydroxymethyl group, forming 5hmU.

-

Enzymatic Oxidation: The Ten-Eleven Translocation (TET) family of dioxygenases in mammals and J-binding proteins (JBP) in other eukaryotes can directly oxidize thymine to 5hmU.[2][3]

-

Deamination of 5-hydroxymethylcytosine (5hmC): 5hmC, an oxidative product of 5-methylcytosine (5mC), can be deaminated by enzymes like activation-induced deaminase (AID) and APOBEC family proteins to form a 5hmU:G mismatch.[2]

-

-

Epigenetic Regulation in Dinoflagellates: Dinoflagellates possess unusually high levels of 5hmU in their genomic DNA, where it can replace a significant portion of thymine.[4][5][6] In these organisms, 5hmU is not a lesion but a stable epigenetic mark involved in silencing transposable elements, thus contributing to genome stability.[7]

-

Role in Mammalian Development: The levels of 5hmU in mammalian embryonic stem cells are dynamic, suggesting a potential role in differentiation and development.[2]

-

DNA Repair: The presence of 5hmU in DNA, particularly as a result of oxidative damage or deamination of 5hmC, triggers the base excision repair (BER) pathway. The primary DNA glycosylases responsible for recognizing and excising 5hmU are Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG).[8][9]

In RNA: A Role in Quality Control and Translation

The presence and function of 5hmU in RNA are less understood but are emerging as an important area of research.

-

Ribosomal RNA (rRNA): 5hmU has been detected in rRNA, where it is suggested to play a role in rRNA quality control, possibly in conjunction with SMUG1.[1]

-

Transfer RNA (tRNA): Derivatives of 5-hydroxyuridine are found in the anticodon of bacterial tRNA. These modifications are crucial for modulating translational efficiency.

Quantitative Data on this compound

The abundance of 5hmU varies significantly across different organisms and physiological conditions.

| Organism/Condition | Tissue/Cell Type | Abundance of 5hmU | Reference(s) |

| Dinoflagellates | Amphidinium carterae | 7.47% - 68% of thymidine | [4][10] |

| Crypthecodinium cohnii | 3.77% - 37% of thymidine | [4][10] | |

| Symbiodinium sp. | 0.84% of thymidine | [10] | |

| Mammals (Mouse) | Embryonic Stem Cells | ~3.0 per 106 bases | [11] |

| Mammals (Human) | Somatic Tissues | ~0.5 per 106 dN | [1] |

| Human Disease | Chronic Lymphocytic Leukemia (CLL) | Significantly elevated compared to healthy individuals; correlates with disease stage. | [12] |

Table 1: Abundance of this compound in various biological contexts.

| Enzyme | Substrate | kmax (relative to CpG·T for TDG) | Reference(s) |

| Human TDG | CpG·hmU | Slower than CpG·T | [13] |

| CpA·hmU | 104-fold slower than CpG·hmU | [13] | |

| Human SMUG1 | 5-hydroxymethyluracil | 50% activity compared to uracil | [14] |

Experimental Protocols

A variety of methods are available for the detection, quantification, and mapping of 5hmU.

Quantification of Global 5hmU Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of global 5hmU levels in genomic DNA.[15][16]

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the sample of interest using a standard DNA extraction kit.

-

DNA Digestion: Enzymatically digest the genomic DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific mass transitions for 5hmU, thymidine, and other nucleosides are monitored.

-

Quantification: Determine the amount of 5hmU relative to the total amount of thymidine by generating a standard curve with known amounts of 5-hydroxymethyl-2'-deoxyuridine and thymidine.

Genome-wide Mapping of 5hmU by DIP-seq

DNA immunoprecipitation followed by sequencing (DIP-seq) allows for the genome-wide mapping of 5hmU.[3][12][17]

Methodology:

-

Genomic DNA Fragmentation: Fragment genomic DNA to a size range of 100-500 bp by sonication.

-

DNA Denaturation: Heat-denature the fragmented DNA to single strands.

-

Immunoprecipitation: Incubate the denatured DNA with a specific antibody against 5hmU.

-

Capture of Antibody-DNA Complexes: Capture the antibody-DNA complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound DNA.

-

Elution and DNA Purification: Elute the enriched DNA and purify it.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions enriched for 5hmU.

In Vitro TET Enzyme Activity Assay

This assay measures the ability of TET enzymes to oxidize a substrate, such as thymine in a DNA oligonucleotide.[4][7]

Methodology:

-

Substrate Preparation: Synthesize a double-stranded DNA oligonucleotide containing a thymine residue at a specific position.

-

Enzyme Reaction: Incubate the DNA substrate with the purified recombinant TET enzyme in a reaction buffer containing co-factors (Fe(II), α-ketoglutarate, and ascorbate).

-

Reaction Termination: Stop the reaction at various time points.

-

Product Analysis: Analyze the formation of 5hmU using LC-MS/MS or by other detection methods such as thin-layer chromatography (TLC) after enzymatic digestion of the oligonucleotide.

DNA Glycosylase Activity Assay

This assay measures the excision of 5hmU from a DNA substrate by a DNA glycosylase like SMUG1 or TDG.[13][18][19]

Methodology:

-

Substrate Preparation: Synthesize a double-stranded DNA oligonucleotide containing a 5hmU residue and label one strand with a fluorescent dye or a radioactive isotope.

-

Enzyme Reaction: Incubate the labeled DNA substrate with the purified DNA glycosylase.

-

AP Site Cleavage: The glycosylase will excise the 5hmU base, creating an apurinic/apyrimidinic (AP) site. This AP site can be cleaved by either heat and alkaline treatment or by an AP endonuclease.

-

Product Analysis: Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Quantify the amount of cleaved product to determine the enzyme's activity.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Metabolic pathways for the formation and repair of this compound (5hmU) in DNA.

References

- 1. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pronounced sequence specificity of the TET enzyme catalytic domain guides its cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [emea.illumina.com]

- 4. Protocol for elucidating metabolite binding and regulation of TET2 dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry-Based Quantification of β-d-Glucosyl-5-Hydroxymethyluracil in Genomic DNA | Springer Nature Experiments [experiments.springernature.com]

- 6. Mutational analysis of the damage-recognition and catalytic mechanism of human SMUG1 DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA [pubmed.ncbi.nlm.nih.gov]

- 11. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]

- 12. DNA immunoprecipitation semiconductor sequencing (DIP-SC-seq) as a rapid method to generate genome wide epigenetic signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neb.com [neb.com]

- 15. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]

- 16. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A rapid, safe, and quantitative in vitro assay for measurement of uracil-DNA glycosylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. open.clemson.edu [open.clemson.edu]

The Enigmatic Fifth Base: A Technical Guide to the Discovery and History of 5-Hydroxymethyluridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the central dogma of molecular biology, the canonical nucleobases—adenine, guanine, cytosine, and thymine (or uracil in RNA)—have long been considered the fundamental units of genetic information. However, the discovery of modified bases has unveiled a more complex and nuanced layer of epigenetic regulation. Among these is 5-Hydroxymethyluridine (5hmU), a modified pyrimidine that has journeyed from a bacteriophage curiosity to a key player in the epigenetic landscapes of diverse organisms. This technical guide provides an in-depth exploration of the discovery, history, and foundational methodologies associated with 5hmU, tailored for the scientific community.

A Historical Timeline of Discovery

The story of 5hmU began in the 1960s with the observation of unusual physicochemical properties in the DNA of certain bacteriophages. Discrepancies between the guanine-cytosine (GC) content of bacteriophage SP8 DNA as determined by buoyant density and thermal denaturation hinted at the presence of a modified base.[1] This led to the identification of 5-hydroxymethyluracil as a complete replacement for thymine in the DNA of this and other phages, including SP01, Φe, H1, and 2C.[2] For decades, 5hmU was primarily considered a feature of viral genomes.

A significant conceptual shift occurred with the discovery of substantial quantities of 5hmU in the genomic DNA of dinoflagellates, a group of marine eukaryotes.[1][2] Unlike in bacteriophages, 5hmU only partially replaces thymine in these organisms, with substitution levels ranging from 12% to as high as 68%.[2][3] This finding suggested a functional role for 5hmU beyond a simple alternative to thymine. More recently, the advent of highly sensitive analytical techniques has enabled the detection of 5hmU in mammalian cells, albeit at much lower levels, where it is often considered a product of thymidine oxidation and a potential DNA lesion.[2][3] However, its presence in embryonic stem cells and its enzymatic generation hint at a more regulated function.[4]

Quantitative Abundance of this compound

The prevalence of 5hmU varies dramatically across different domains of life. The following table summarizes the reported quantitative data for 5hmU in various organisms.

| Organism/Tissue | Method of Quantification | Abundance of this compound | Reference(s) |

| Bacteriophages | |||

| Bacillus subtilis phage SP8 | Not Specified | Complete replacement of thymine | [5] |

| Dinoflagellates | |||

| Amphidinium carterae | LC-MS/MS | ~68% of thymidine replaced | [2][3] |

| Crypthecodinium cohnii | LC-MS/MS | ~37% of thymidine replaced | [2][3] |

| Various Dinoflagellates | Not Specified | 12-68% of thymidine replaced | [2][3] |

| Kinetoplastids | |||

| Trypanosoma brucei | Not Specified | 0.02-0.12% of total nucleotides | [2][3] |

| Mammals | |||

| Mammalian genomes | Not Specified | 500 - 7,800 bases per genome | [2][3] |

| Human Brain | Immunoassay (for 5-hmC) | High levels of 5-hmC (0.67%) | [6] |

| Human Heart | Immunoassay (for 5-hmC) | Low levels of 5-hmC (0.05%) | [6] |

| Human Liver | Immunoassay (for 5-hmC) | High levels of 5-hmC (0.46%) | [6] |

| Human Kidney | Immunoassay (for 5-hmC) | High levels of 5-hmC (0.38%) | [6] |

| Human Colon | Immunoassay (for 5-hmC) | High levels of 5-hmC (0.45%) | [6] |

Note: Data for mammalian tissues is for 5-hydroxymethylcytosine (5-hmC), a structurally related modified base. Given the shared enzymatic pathways (TET enzymes), these data may suggest tissues with active oxidative demethylation where 5hmU could also be present, though direct quantitative data for 5hmU in these specific human tissues is not yet widely available.

Biosynthesis of this compound

The biogenesis of 5hmU occurs through two distinct pathways: a pre-replicative pathway observed in bacteriophages and a post-replicative pathway identified in eukaryotes like dinoflagellates.

Pre-Replicative Pathway in Bacteriophages

In bacteriophages such as SP8 and SP01, 5hmU is synthesized at the nucleotide level and subsequently incorporated into the growing DNA chain during replication.[2][7] This pathway ensures the complete replacement of thymidine with this compound.

Post-Replicative Pathway in Dinoflagellates

In contrast, dinoflagellates generate 5hmU through the direct enzymatic modification of thymidine residues already incorporated into the DNA.[2][7] This post-replicative mechanism is catalyzed by enzymes homologous to the Ten-Eleven Translocation (TET) and J-binding protein (JBP) families.[2][7][8]

Experimental Protocols

The study of 5hmU relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 5hmU in genomic DNA.

1. Genomic DNA Extraction and Digestion:

-

Extract genomic DNA from the target organism or tissue using a standard phenol-chloroform extraction or a commercial kit.

-

Treat the extracted DNA with RNase A to remove contaminating RNA.

-

Digest the purified DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

2. Chromatographic Separation:

-

Use a C18 reverse-phase HPLC column for separation of the nucleosides.

-

Employ a gradient elution with a mobile phase consisting of (A) an aqueous solution with a volatile buffer (e.g., ammonium formate) and (B) an organic solvent (e.g., acetonitrile or methanol).

-

The gradient should be optimized to achieve baseline separation of 5hmU from other canonical and modified nucleosides.

3. Mass Spectrometry Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for 5hmU (e.g., m/z 259.1 → 143.1) and a stable isotope-labeled internal standard.

-

Generate a standard curve using known concentrations of 5hmU to quantify the amount in the sample.

Analysis of this compound by Thin-Layer Chromatography (TLC)

TLC is a simpler, semi-quantitative method for the detection of 5hmU, particularly useful for initial screening.

1. Sample Preparation:

-

Hydrolyze the DNA sample to free bases using an acid (e.g., formic acid) at high temperature.

-

Neutralize the hydrolysate and concentrate it by evaporation.

2. TLC Plate Preparation and Spotting:

-

Use a silica gel TLC plate.

-

With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

-

Spot a small volume of the concentrated hydrolysate onto the origin line using a capillary tube. Also spot standards for thymine and 5-hydroxymethyluracil.

3. Development and Visualization:

-

Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

-

Allow the solvent to ascend the plate until it is near the top.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under a UV lamp and circle them. The retention factor (Rf) values are used to identify the bases.

Solid-Phase Synthesis of this compound-Modified Oligonucleotides

The chemical synthesis of oligonucleotides containing 5hmU is crucial for creating probes to study its biological function. This is typically achieved using phosphoramidite chemistry.

1. Synthesis of 5hmU Phosphoramidite:

-

Start with commercially available this compound.

-

Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

Protect the 2'-hydroxyl group (for RNA synthesis) with a silyl ether (e.g., TBDMS).

-

Protect the 5-hydroxymethyl group with an acetyl group to prevent side reactions.

-

Phosphitylate the 3'-hydroxyl group to generate the phosphoramidite building block.

2. Automated Solid-Phase Synthesis:

-

Use a standard automated DNA/RNA synthesizer.

-

During the coupling step for the desired position, use the synthesized 5hmU phosphoramidite instead of the standard T or U phosphoramidite.

-

Follow the standard cycles of detritylation, coupling, capping, and oxidation.

3. Deprotection and Purification:

-

Cleave the oligonucleotide from the solid support and remove the protecting groups using a standard deprotection solution (e.g., aqueous ammonia and methylamine).

-

Purify the full-length oligonucleotide using HPLC or polyacrylamide gel electrophoresis.

Genome-Wide Mapping of this compound

Identifying the genomic locations of 5hmU is key to understanding its function. Enzyme-mediated bioorthogonal labeling followed by enrichment and sequencing is a powerful approach.

1. DNA Preparation:

-

Extract and purify high-quality genomic DNA.

-

Fragment the DNA to a suitable size for sequencing (e.g., 200-500 bp) by sonication or enzymatic digestion.

2. Bioorthogonal Labeling:

-

Use the enzyme this compound DNA kinase (5hmUDK) to specifically transfer a modified phosphate group from an ATP analog (e.g., containing an azide or alkyne group) to the 5-hydroxymethyl group of 5hmU.

3. Biotinylation and Enrichment:

-

Perform a click chemistry reaction to attach a biotin molecule to the azide or alkyne group.

-

Use streptavidin-coated magnetic beads to capture the biotinylated DNA fragments, thus enriching for sequences containing 5hmU.

4. Library Preparation and Sequencing:

-

Prepare a sequencing library from the enriched DNA fragments.

-

Perform high-throughput sequencing.

5. Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions enriched for 5hmU.

Functional Significance and Future Directions

The discovery of 5hmU has opened new avenues of research in epigenetics and DNA biology. In dinoflagellates, 5hmU is implicated in the silencing of transposable elements, suggesting a role in maintaining genome stability.[2][6][8][9] In mammals, while its function is less clear, its presence as a stable modification and its enzymatic production suggest it may be more than just a DNA lesion. It could act as an intermediate in thymine demethylation or have its own distinct regulatory role.

Future research will likely focus on:

-

Elucidating the specific functions of 5hmU in mammalian development and disease.

-

Identifying the "reader" proteins that recognize and bind to 5hmU, which will be critical for understanding its downstream effects.

-

Developing more sensitive and higher-resolution methods for detecting and mapping 5hmU in complex genomes.

-

Exploring the potential of 5hmU as a biomarker for diseases such as cancer, where alterations in DNA modifications are common.

The continued exploration of this compound promises to further unravel the complexities of the epigenome and its impact on biology.

References

- 1. 5-Hydroxymethyluracil in the DNA of a Dinoflagellate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Characterization of the enzyme for this compound production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycytidine conversion without temporary protecting groups [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Characterization of the enzyme for this compound production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Emerging Role of 5-Hydroxymethyluridine in Epigenetic Regulation: A Technical Guide

Executive Summary

The landscape of epigenetics is continually evolving, with the discovery of novel DNA modifications offering deeper insights into the complex mechanisms of gene regulation. Among these, 5-hydroxymethyluridine (5-hmU) has emerged from being considered merely a product of DNA damage to a potential, enzymatically regulated epigenetic mark. This technical guide provides a comprehensive overview of the current understanding of 5-hmU's role in epigenetic regulation. It covers the discovery, biosynthesis, and function of 5-hmU, with a particular focus on its high abundance and functional significance in dinoflagellates and its more enigmatic role in mammals. This document consolidates quantitative data on 5-hmU abundance, details key experimental protocols for its study, and presents visual diagrams of its associated pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction to this compound

This compound (5-hmU) is a modified pyrimidine base, structurally similar to thymidine but with a hydroxyl group attached to the methyl group. For many years, 5-hmU in DNA was primarily regarded as a lesion resulting from the oxidative damage of thymine. However, recent discoveries have revealed that 5-hmU can also be generated through specific enzymatic pathways, suggesting a functional role beyond DNA damage.

In certain organisms, such as dinoflagellates, 5-hmU is present in remarkably high quantities and is considered a fifth or sixth base of their genome.[1] In these organisms, it is implicated in the silencing of transposable elements, thereby contributing to genome stability.[2] In kinetoplastids, 5-hmU serves as an intermediate in the synthesis of another modified base, β-D-glucosyl-hydroxymethyluracil (base J), which has a role in regulating transcription.[3]

In mammals, the levels of 5-hmU are significantly lower, and its function is less clear. It can be formed through the oxidation of thymine by Ten-Eleven Translocation (TET) enzymes, the same family of enzymes that oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[4] Additionally, 5-hmU can arise from the deamination of 5hmC.[5] The interplay between these modifications is a key area of ongoing research. While much of the focus in mammalian epigenetics has been on 5mC and 5hmC, the potential for 5-hmU to act as a stable epigenetic mark is an exciting frontier.

Quantitative Analysis of this compound

The abundance of 5-hmU varies dramatically across different species and tissues. The following tables summarize the currently available quantitative data.

Table 1: Abundance of this compound in Dinoflagellates

| Dinoflagellate Species | % of Thymidine Replaced by 5-hmU | Method of Quantification | Reference |

| Amphidinium carterae | 44.59% | LC-MS/MS | [1] |

| Crypthecodinium cohnii | 28.97% | LC-MS/MS | [1] |

| Symbiodinium sp. | 22.18% | LC-MS/MS | [1] |

| Gyrodinium cohnii | ~37% of expected thymidylate | 32P-labeled nucleotide analysis | [6] |

Table 2: Abundance of 5-Hydroxymethylcytosine (5hmC) in Human Tissues

Note: Data for 5-hmU in human tissues is sparse. The levels of the related modification, 5hmC, are provided here for context, as 5-hmU can be a derivative of 5hmC. Levels are expressed as a percentage of total cytosines.

| Human Tissue | % 5-hmC of Total Cytosines | Method of Quantification | Reference |

| Brain | 0.67% | Immunoassay | [7] |

| Rectum | 0.57% | Immunoassay | [7] |

| Liver | 0.46% | Immunoassay | [7] |

| Colon | 0.45% | Immunoassay | [7] |

| Kidney | 0.38% | Immunoassay | [7] |

| Lung | 0.14% | Immunoassay | [7] |

| Placenta | 0.06% | Immunoassay | [7] |

| Breast | 0.05% | Immunoassay | [7] |

| Heart | 0.05% | Immunoassay | [7] |

Table 3: Changes in 5-Hydroxymethylcytosine (5hmC) Levels in Cancer

Note: This table summarizes the changes in 5hmC levels in various cancers compared to normal tissue. A direct correlation for 5-hmU is still under investigation.

| Cancer Type | Change in 5hmC Levels in Tumor vs. Normal Tissue | Reference |

| Colorectal Cancer | Significantly lower (Median 0.05% vs 0.07%) | [8] |

| Lung Squamous Cell Carcinoma | 2- to 5-fold lower | [9] |

| Brain Tumors | Up to >30-fold lower | [9] |

| Prostate, Breast, Colon Carcinomas | Significant reduction | [10] |

| Multiple Genitourinary Malignancies | Profoundly reduced | [11] |

Signaling Pathways and Molecular Interactions

The biosynthesis and potential downstream effects of 5-hmU are governed by specific enzymatic pathways and its interplay with other DNA modifications.

Diagram 1: Enzymatic Synthesis of this compound from Thymidine

Caption: Enzymatic conversion of thymidine to this compound by TET/JBP homologs.

Diagram 2: Interplay of 5-Methylcytosine, 5-Hydroxymethylcytosine, and this compound

Caption: Pathways showing the relationships between 5mC, 5hmC, and 5-hmU.

Experimental Protocols

Accurate and reliable methods for the detection, quantification, and mapping of 5-hmU are crucial for elucidating its biological functions.

Quantification of 5-hmU by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the highly sensitive and specific quantification of 5-hmU.

1. Genomic DNA Extraction and Purification:

-

Extract genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

-

Treat the extracted DNA with RNase A to remove any contaminating RNA.

-

Purify the DNA using ethanol precipitation or a suitable purification kit.

2. DNA Hydrolysis to Nucleosides:

-

Resuspend 1-5 µg of purified DNA in 20 µL of water.

-

Add 2.5 µL of 10X Buffer 1 (e.g., 500 mM sodium acetate, pH 5.3, 10 mM zinc sulfate).

-

Add 1 µL of Nuclease P1 (100 U/µL) and incubate at 37°C for 2 hours.

-

Add 2.5 µL of 10X Buffer 2 (e.g., 500 mM Tris-HCl, pH 8.0).

-

Add 1 µL of alkaline phosphatase (10 U/µL) and incubate at 37°C for an additional 2 hours.

-

Centrifuge the sample at 10,000 x g for 5 minutes and collect the supernatant.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 reverse-phase column suitable for nucleoside separation.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B; 25-30 min, 5% B.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) for the detection and quantification of 5-hmU and other nucleosides.

-

Monitor specific precursor-to-product ion transitions for each nucleoside (e.g., for 5-hmU: m/z 259.1 → 143.1).

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure 5-hydroxymethyl-2'-deoxyuridine and other standard nucleosides.

-

Calculate the amount of 5-hmU relative to the total amount of thymidine in the sample.

-

Genome-Wide Mapping of 5-hmU by Immunoprecipitation and Sequencing (5hmU-IP-seq)

This protocol outlines a method to enrich for DNA fragments containing 5-hmU for subsequent high-throughput sequencing.

1. Chromatin Preparation and Fragmentation:

-

Cross-link protein-DNA complexes in cells or tissues with formaldehyde.

-

Isolate nuclei and lyse them to release chromatin.

-

Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).

2. Immunoprecipitation:

-

Incubate the sheared chromatin with a specific anti-5-hmU antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.

-

Wash the beads several times with low salt, high salt, and LiCl wash buffers to remove non-specifically bound DNA.

-

Elute the immunoprecipitated DNA from the beads.

3. DNA Purification and Library Preparation:

-

Reverse the cross-links by heating the eluted DNA in the presence of proteinase K.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Prepare a sequencing library from the purified DNA using a standard library preparation kit for next-generation sequencing (e.g., Illumina). This involves end-repair, A-tailing, and adapter ligation.

4. Sequencing and Data Analysis:

-

Sequence the prepared library on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are enriched for 5-hmU.

-

Perform downstream bioinformatic analyses, such as annotation of peaks to genomic features and motif analysis.

Diagram 3: Experimental Workflow for 5hmU-IP-seq

Caption: A step-by-step workflow for the genome-wide mapping of 5-hmU using immunoprecipitation.

In Vitro Thymidine Hydroxylase Activity Assay for JBP1/TET Homologs

This assay measures the ability of a purified JBP1 or TET enzyme to convert thymidine to 5-hmU in a DNA substrate.

1. Reaction Setup:

-

Prepare a reaction buffer containing: 50 mM HEPES/NaOH (pH 7.6), 50 mM NaCl, 8 mM ascorbic acid, 4 mM 2-oxoglutarate, 1 mM FeSO₄, 1 mM ADP, 20 µg/mL BSA, and 0.5 mM DTT.

-

Degas the buffer with Argon for 1 hour at 4°C to create anaerobic conditions.

-

In a total volume of 50 µL, combine the anaerobic reaction buffer with:

-

4 µM of purified JBP1/TET enzyme.

-

15 µM of a double-stranded DNA oligonucleotide substrate containing thymidines (e.g., a 14-mer).

-

2. Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to determine the reaction rate.

-

Stop the reaction by flash-freezing the samples in liquid nitrogen and storing them at -20°C.

3. Product Analysis:

-

Thaw the collected samples.

-

Digest the DNA oligonucleotide in each sample to its constituent nucleosides using Nuclease P1 and alkaline phosphatase as described in the LC-MS/MS protocol (Section 4.1).

-

Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the amount of 5-hmU produced at each time point.

4. Data Analysis:

-

Plot the concentration of 5-hmU versus time.

-

Determine the initial reaction velocity from the linear portion of the curve.

-

Compare the activity of the wild-type enzyme to mutants or test the effect of inhibitors by including them in the reaction mixture.

Conclusion and Future Perspectives

The study of this compound is rapidly advancing our understanding of the complexities of epigenetic regulation. While its role as a key epigenetic mark in organisms like dinoflagellates is becoming increasingly clear, its function in mammals remains an area of intense investigation. The development of sensitive and specific techniques for the detection and mapping of 5-hmU is paving the way for a more complete picture of its genomic distribution and its relationship with gene expression in both health and disease.

Future research will likely focus on:

-

Elucidating the specific roles of 5-hmU in mammalian development and disease: This will require the development of models to modulate 5-hmU levels and the application of genome-wide mapping techniques to various disease states, particularly cancer.

-

Identifying the full complement of proteins that write, read, and erase 5-hmU: Understanding the machinery that regulates 5-hmU will be crucial for deciphering its function.

-

Developing novel therapeutic strategies that target 5-hmU pathways: As our understanding of 5-hmU's role in disease grows, it may become a viable target for drug development.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the exciting field of 5-hmU epigenetics. The provided data, protocols, and diagrams are intended to facilitate further research and accelerate discoveries in this emerging area.

References

- 1. Characterization of the enzyme for this compound production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JBP1 and JBP2 are two distinct thymidine hydroxylases involved in J biosynthesis in genomic DNA of African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 6. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alterations of 5-Hydroxymethylcytosine in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

Evolutionary conservation of 5-Hydroxymethyluridine

An In-depth Technical Guide on the Evolutionary Conservation of 5-Hydroxymethyluridine

Abstract

This compound (hm5U), or more accurately 5-hydroxymethyluracil in the context of DNA, is a modified pyrimidine base that has transitioned from being viewed merely as a product of oxidative DNA damage to a molecule of significant biological relevance. Its presence across diverse domains of life, from bacteriophages to mammals, underscores a remarkable evolutionary conservation of the pathways governing its formation and, in many cases, its function. This technical guide provides a comprehensive overview of the evolutionary landscape of hm5U, detailing its biosynthesis, distribution, biological roles, and the methodologies employed for its detection and analysis. We focus on the conserved enzymatic machinery, present quantitative data on its abundance, and provide detailed experimental protocols and pathway visualizations to serve as a resource for researchers in epigenetics, molecular biology, and therapeutic development.

Introduction: The Fifth Base and Beyond

Beyond the canonical four bases that constitute the primary genetic code, a suite of modified nucleobases provides a secondary layer of information, often termed the "epigenetic code." While 5-methylcytosine (5mC) is the most studied epigenetic mark in mammals, the discovery and characterization of other modifications have broadened our understanding of genomic regulation. 5-hydroxymethyluracil (5hmU) is one such modification, formed by the oxidation of the methyl group of thymine.

Initially identified as a product of oxidative damage, it is now clear that hm5U is also generated enzymatically in a controlled manner in various organisms. Its roles are remarkably diverse: in some bacteriophages, it completely replaces thymine to protect the viral genome from host defenses[1]; in dinoflagellates, it is a highly abundant base critical for silencing transposable elements[2]; in kinetoplastids, it is an essential intermediate for the synthesis of the hypermodified "base J"[3][4][5]; and in mammals, it exists at low levels as a product of TET enzyme activity, where its function is an active area of investigation[6]. This guide explores the conserved mechanisms and divergent functions of this enigmatic DNA modification.

Biosynthesis of 5-Hydroxymethyluracil: A Conserved Enzymatic Pathway

The primary route for the controlled formation of hm5U is the post-replicative enzymatic hydroxylation of thymine residues in DNA. This reaction is catalyzed by members of the Ten-Eleven Translocation (TET) and J-Binding Protein (JBP) family of Fe(II)/2-oxoglutarate-dependent dioxygenases. This core mechanism is conserved from protozoa to mammals.

-

In Mammals: The three TET enzymes (TET1, TET2, TET3) are well-known for their role in oxidizing 5mC to 5-hydroxymethylcytosine (5hmC) and further derivatives as part of the DNA demethylation pathway[7]. These same enzymes are also capable of oxidizing thymine to form hm5U, establishing it as a naturally occurring modification in mammalian genomes[6].

-

In Protozoa: In kinetoplastids like Trypanosoma brucei, the JBP1 and JBP2 proteins, which are TET/JBP homologs, catalyze the hydroxylation of thymine to hm5U as the first step in synthesizing base J[8][9]. Similarly, in dinoflagellates, a TET/JBP homolog has been identified as the enzyme responsible for their massive genomic hm5U content[2].

The conservation of this enzymatic pathway highlights a shared evolutionary origin for the machinery that generates this modification.

Evolutionary Distribution and Quantitative Abundance

The abundance of hm5U varies dramatically across the tree of life, reflecting its diverse biological roles. While virtually absent in prokaryotic DNA, it is a key genomic component in specific eukaryotic lineages and viruses.

| Domain/Group | Organism Example(s) | hm5U Abundance (% of Thymine or other unit) | Method | Reference(s) |

| Viruses | Bacillus subtilis Phage SPO-1 | 100% replacement of Thymine | N/A | [1] |

| Eukaryota | Dinoflagellates | |||

| Amphidinium carterae | 44.59% - 62% | LC-MS/MS | [2][10] | |

| Crypthecodinium cohnii | 28.97% - 38% | LC-MS/MS, Nearest Neighbor | [2][11] | |

| Symbiodinium sp. | 22.18% | LC-MS/MS | [2] | |

| Prorocentrum micans | 62.8% | N/A | [10] | |

| Various species | 12% - 70% | Various | [2][12][13] | |

| Eukaryota | Kinetoplastids | |||

| Leishmania sp. | ~0.01% of Thymine | LC-MS/MS | [14] | |

| Trypanosoma brucei | 0.02% - 0.12% of total nucleotides | Estimation | [2] | |

| Eukaryota | Metazoa (Mammals) | |||

| Mouse Embryonic Stem Cells | ~500-7,800 bases per genome | Mass Spectrometry | [2][6] | |

| Human/Mammalian Tissues | ~3-8 modifications per 10⁶ bases | N/A | [15] | |

| HEK293T Cells | Not detected | LC-MS/MS | [2] |

Functional Divergence of hm5U

The evolutionary retention of hm5U and its biosynthetic machinery is justified by its critical, albeit varied, biological functions.

-

Epigenetic Silencing in Dinoflagellates: In dinoflagellates, hm5U is a stable, hyperabundant epigenetic mark. Genome-wide mapping reveals that hm5U is significantly enriched in repetitive elements and transposable elements (TEs). Inhibition of the hm5U-producing dioxygenase leads to the transcriptional activation of these TEs, indicating that hm5U plays a crucial role in silencing these mobile genetic elements to maintain genome integrity.[2]

-

A Precursor to Base J in Kinetoplastids: In organisms like Trypanosoma and Leishmania, hm5U is primarily an intermediate in the synthesis of β-D-glucosyl-hydroxymethyluracil, or "base J".[3][4][5] Base J is located at sites of RNA Polymerase II transcription termination, including the ends of polycistronic gene clusters.[8] Its presence is essential for terminating transcription and preventing read-through, making the initial thymine-to-hm5U conversion a critical regulatory step.[16]

-

A Transient Lesion or Epigenetic Mark in Mammals: In mammals, the role of hm5U is more ambiguous. Its low abundance suggests it may not be a stable epigenetic mark in the same way as in dinoflagellates. It can be recognized and excised by DNA glycosylases such as Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) and Thymine-DNA Glycosylase (TDG), marking it as a lesion to be removed by the Base Excision Repair (BER) pathway.[17][18] This suggests hm5U may be a transient intermediate in a yet-to-be-defined DNA modification or repair cycle. Alternatively, its targeted generation by TET enzymes could imply a more subtle signaling role.

Methodologies for Detection and Analysis

The study of hm5U relies on sensitive and specific techniques for its quantification and genome-wide mapping.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying levels of modified nucleosides within a genomic DNA sample.[19][20][21][22]

Experimental Protocol: Global hm5U Quantification

-

Genomic DNA Isolation: Extract high-quality genomic DNA from the target cells or tissues using a standard phenol-chloroform extraction or a commercial kit. Ensure the DNA is free of RNA and protein contaminants.

-

DNA Hydrolysis: Digest 50-200 ng of genomic DNA to individual nucleosides. A common method involves sequential digestion with DNA Degradase Plus or a combination of nuclease P1 followed by alkaline phosphatase.

-

Reaction Mix: DNA, nuclease P1 buffer, nuclease P1. Incubate at 37°C for 2 hours.

-

Second Step: Add ammonium bicarbonate buffer and alkaline phosphatase. Incubate at 37°C for an additional 2 hours.

-

-

LC Separation: Inject the digested sample into an Ultra-High Performance Liquid Chromatography (UHPLC) system equipped with a C18 column. Use a gradient of mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Methanol with 0.1% formic acid) to separate the canonical and modified nucleosides.[23]

-

MS/MS Detection: Couple the LC eluent to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for 2'-deoxythymidine (dT) and 5-hydroxymethyl-2'-deoxyuridine (dhmU).

-

Create a standard curve using known concentrations of pure dT and dhmU nucleosides to enable absolute quantification.

-

-

Data Analysis: Integrate the peak areas for dT and dhmU. Calculate the amount of hm5U relative to thymine using the standard curve (e.g., % hm5U = [dhmU / (dhmU + dT)] * 100).

Genome-Wide Mapping of hm5U

Several methods exist for enriching and sequencing genomic fragments containing hm5U. Bioorthogonal labeling techniques offer high specificity and efficiency. The 5hmU DNA Kinase (5hmUDK)-mediated approach is a powerful example.[9][24][25]

Experimental Protocol: 5hmUDK-Mediated Bioorthogonal Labeling and Sequencing

-

Genomic DNA Fragmentation: Shear high-quality genomic DNA to a desired size range (e.g., 300-500 bp) using sonication.

-

Bioorthogonal Labeling:

-

Prepare a reaction mix containing the fragmented DNA (~2 µg), 5hmUDK enzyme, and a modified ATP analog, such as Azide-ATP (N₃-ATP).

-

The reaction buffer should contain 50 mM Tris-HCl (pH 7.0), 10 mM DTT, and 10 mM MgCl₂.[9]

-

Incubate at 37°C for 30-60 minutes. 5hmUDK will specifically transfer the azide-modified phosphate to the hydroxyl group of hm5U.

-

-

Click Chemistry for Biotinylation:

-

Purify the azide-labeled DNA.

-

Perform a copper-free click chemistry reaction by adding a biotin-conjugated alkyne, such as DBCO-SS-Biotin. The disulfide (SS) linker is cleavable, facilitating later elution.

-

Incubate according to the manufacturer's protocol to covalently attach biotin to the hm5U sites.

-

-

Enrichment of hm5U-containing DNA:

-

Incubate the biotinylated DNA with streptavidin-coated magnetic beads. The high affinity of streptavidin for biotin will capture the DNA fragments containing hm5U.

-

Perform stringent washes to remove non-specifically bound DNA.

-

-

Elution and Library Preparation:

-

Elute the enriched DNA from the beads by cleaving the disulfide linker with a reducing agent like DTT.

-

Prepare a sequencing library from the enriched DNA fragments using a standard protocol (e.g., end-repair, A-tailing, adapter ligation, and PCR amplification).

-

-

High-Throughput Sequencing and Data Analysis:

-

Sequence the library on a platform like Illumina.

-

Align the sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions significantly enriched for hm5U compared to an input control library.

-

Implications for Research and Drug Development

The study of hm5U and its conserved biology has several implications:

-

Epigenetic Drug Targets: The TET/JBP enzymes that produce hm5U are dioxygenases that can be targeted by small molecule inhibitors. In pathogenic protozoa like Trypanosoma, where the hm5U-Base J pathway is essential, inhibiting these enzymes presents a promising therapeutic strategy.[5]

-

Cancer Biomarkers: While hm5U levels are low in mammals, alterations in TET enzyme activity and DNA modification landscapes are hallmarks of many cancers. Measuring hm5U could serve as a sensitive biomarker for oxidative stress or aberrant TET activity in disease states.

-

Understanding Genome Evolution: The extreme variation in hm5U abundance, particularly its hyperaccumulation in dinoflagellates, provides a unique model for studying the evolution of epigenetic mechanisms and their impact on genome architecture and stability.

Conclusion

5-Hydroxymethyluracil is a powerful example of evolutionary exaptation, where a molecule that can arise from DNA damage has been harnessed for specific biological functions across different lineages. Its formation is governed by the deeply conserved TET/JBP family of enzymes, yet its downstream role diverges spectacularly, from a dominant epigenetic mark silencing transposons in dinoflagellates to a fleeting intermediate in the DNA of mammals and pathogenic protozoa. The continued development of sophisticated detection and mapping technologies will be crucial for fully elucidating the functions of this enigmatic base, particularly its subtle roles in mammalian health and disease, and for exploiting its associated pathways for therapeutic benefit.

References

- 1. Template-primer activity of 5-(hydroxymethyl)uracil-containing DNA for prokaryotic and eukaryotic DNA and RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. annualreviews.org [annualreviews.org]

- 4. Base J: discovery, biosynthesis, and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a novel base J binding protein complex involved in RNA polymerase II transcription termination in trypanosomes | PLOS Genetics [journals.plos.org]

- 9. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-wide distribution of 5-hydroxymethyluracil and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ordered distribution of modified bases in the DNA of a dinoflagellate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Omics Analysis for Dinoflagellates Biology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinctive Nuclear Features of Dinoflagellates with A Particular Focus on Histone and Histone-Replacement Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome-wide mapping of 5-hydroxymethyluracil in the eukaryote parasite Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 16. Base J - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Excision of 5-halogenated Uracils by Human Thymine DNA Glycosylase: Robust Activity for DNA Contexts other than CpG - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fan.genetics.ucla.edu [fan.genetics.ucla.edu]

- 21. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis of 5-Hydroxymethyluridine in Eukaryotes

Abstract

This compound (5hmU) is a modified pyrimidine base found in the DNA of a diverse range of eukaryotes, from protozoa to mammals. Once considered merely a product of DNA damage, 5hmU is now recognized as a molecule with significant biological roles, including epigenetic regulation. Its prevalence varies dramatically across species, being exceptionally abundant in organisms like dinoflagellates while present in trace amounts in mammals. This guide provides a comprehensive overview of the known biosynthetic pathways of 5hmU in eukaryotes, details the key enzymes involved, presents quantitative data on its abundance, and outlines experimental protocols for its study.

Core Biosynthesis Pathways of this compound

The formation of this compound in eukaryotic DNA is not governed by a single, universal pathway. Instead, several distinct mechanisms contribute to its presence, with their relative importance varying between different organisms. These pathways can be broadly categorized as post-replicative enzymatic modifications, enzymatic deamination of a modified cytosine, and non-enzymatic oxidative damage.

Post-Replicative Hydroxylation of Thymidine

The most direct enzymatic route to 5hmU is the post-replicative oxidation of the methyl group of thymine residues already incorporated into the DNA strand. This pathway is particularly prominent in organisms with high levels of 5hmU, such as kinetoplastids and dinoflagellates.[1][2][3][4][5]

-

Key Enzymes : This conversion is catalyzed by members of the ten-eleven translocation (TET) and J-binding protein (JBP) families of dioxygenases.[3][4] These enzymes are dependent on Fe(II) and α-ketoglutarate as co-factors.[6]

-

In Kinetoplastids : In parasites like Trypanosoma brucei and Leishmania, JBP1 and JBP2 hydroxylate specific thymine residues to form 5hmU.[1][6] This 5hmU often serves as an intermediate for a further modification, the creation of β-D-glucosyl-hydroxymethyluracil, also known as "base J".[2][6][7]

-

In Dinoflagellates : These organisms contain remarkably high levels of 5hmU, which can replace a significant fraction of their thymidine.[8] Recent studies have identified specific dinoflagellate TET/JBP homologs as the enzymes responsible for this large-scale thymidine hydroxylation.[1][5][9]

Deamination of 5-Hydroxymethylcytosine (5hmC)

An alternative enzymatic pathway involves the deamination of 5-hydroxymethylcytosine (5hmC), a well-known epigenetic mark in mammals.[3][4][10] This process results in a 5hmU:G mispair within the DNA, which is then subject to DNA repair mechanisms.

-

Formation of 5hmC : TET enzymes (TET1, TET2, TET3) first oxidize 5-methylcytosine (5mC) to generate 5hmC.[11][12][13] This is a crucial step in active DNA demethylation.

-

Deamination to 5hmU : The 5hmC base can then be deaminated by enzymes from the activation-induced cytidine deaminase (AID) or apolipoprotein B mRNA-editing catalytic polypeptide-like (APOBEC) families, converting it into 5hmU.[4]

Oxidative Damage

Beyond enzymatic pathways, 5hmU can be formed as a DNA lesion through the action of reactive oxygen species (ROS).[3][10][14] ROS can directly oxidize the methyl group of thymine, leading to the formation of a 5hmU:A base pair. This is generally considered a form of DNA damage that needs to be repaired by the cell.[14]

Caption: Core biosynthetic pathways leading to the formation of this compound in eukaryotes.

Quantitative Data on 5hmU Abundance

The concentration of 5hmU varies significantly among different eukaryotic species. While it is a trace modification in most mammalian tissues, it is a major component of the genome in some protists.

| Organism/Tissue Group | Species Example | Abundance of 5hmU | Reference |

| Dinoflagellates | Amphidinium carterae | ~68% of thymidine replaced | [1] |

| Crypthecodinium cohnii | ~37% of thymidine replaced | [1] | |

| Kinetoplastids | Trypanosoma brucei | 0.02% to 0.12% of total nucleotides | [8] |

| Mammals | General | 500 to 7,800 bases per genome | [8] |

Experimental Protocols

Studying 5hmU requires specialized techniques for its detection, quantification, and genome-wide mapping. Below are methodologies for key experiments.

Genome-Wide Mapping of 5hmU via Enzyme-Mediated Bioorthogonal Labeling

This method allows for the precise identification of 5hmU locations across the genome.

Principle: This technique utilizes the enzyme this compound DNA kinase (5hmUDK) to specifically phosphorylate the hydroxyl group of 5hmU within genomic DNA using an ATP analog containing a bioorthogonal handle (e.g., an azide or alkyne).[3][15] This handle is then used to attach a biotin molecule via click chemistry, enabling the enrichment of 5hmU-containing DNA fragments for subsequent high-throughput sequencing.[3][4][15]

Detailed Methodology:

-

Genomic DNA Isolation and Fragmentation:

-

Isolate high-quality genomic DNA from the cells or tissues of interest using a standard extraction kit.

-

Fragment the DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.

-

-

Enzymatic Labeling of 5hmU:

-

Prepare a reaction mixture containing the fragmented DNA, 5hmUDK enzyme, and an ATP analog such as N3-ATP (azide-modified ATP).[15]

-

The reaction buffer should typically contain: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 1 mM N3-ATP.[15]

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the transfer of the azide group to the 5hmU residues.[15]

-

Purify the DNA to remove excess nucleotides and enzyme.

-

-

Biotinylation via Click Chemistry:

-

To the azide-labeled DNA, add a biotin molecule linked to a complementary click chemistry moiety, such as DBCO-SS-Biotin (dibenzocyclooctyne-SS-biotin). The "SS" linker is cleavable, which is useful for later steps.

-

Perform the click chemistry reaction according to the manufacturer's protocol, typically involving incubation in a suitable buffer overnight at room temperature.

-

Purify the biotinylated DNA.

-

-

Enrichment of 5hmU-Containing Fragments:

-

Incubate the biotinylated DNA fragments with streptavidin-coated magnetic beads. The high affinity of streptavidin for biotin will capture the labeled DNA.

-

Wash the beads extensively to remove non-biotinylated DNA fragments.

-

Elute the captured DNA from the beads. If a cleavable linker (like SS) was used, this can be done by adding a reducing agent such as DTT.[15]

-

-

Library Preparation and Sequencing:

-

Use the enriched DNA fragments to prepare a sequencing library compatible with a high-throughput platform (e.g., Illumina).

-

Perform deep sequencing to generate reads from the 5hmU-enriched regions of the genome.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions that are significantly enriched in 5hmU.

-

Caption: Experimental workflow for the genome-wide mapping of this compound.

In Vitro Thymidine Hydroxylase Activity Assay

This assay is used to confirm the enzymatic activity of putative TET/JBP homologs in converting thymidine to 5hmU.

Principle: A recombinant candidate enzyme is incubated with a DNA substrate containing thymidine. The reaction products are then analyzed by a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of 5hmU.

Detailed Methodology:

-

Enzyme and Substrate Preparation:

-

Express and purify the recombinant candidate thymidine hydroxylase (e.g., a dinoflagellate TET/JBP homolog).

-

Synthesize or obtain a DNA substrate, typically a short double-stranded oligonucleotide containing one or more thymidine residues.

-

-

Enzymatic Reaction:

-

Set up a reaction mixture containing the purified enzyme, the DNA substrate, and the necessary co-factors: Fe(II) (e.g., as (NH4)2Fe(SO4)2), α-ketoglutarate (α-KG), and a reducing agent like L-ascorbic acid in a suitable buffer (e.g., HEPES buffer).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Include negative controls, such as reactions without the enzyme or without the α-KG co-factor.

-

-

Sample Preparation for LC-MS/MS:

-

Stop the reaction and enzymatically digest the DNA substrate down to individual nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

-

Filter the digested sample to remove proteins and other large molecules.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a suitable chromatography column (e.g., C18) to separate the different nucleosides.

-

In the mass spectrometer, use multiple reaction monitoring (MRM) to specifically detect and quantify the transition from the parent ion of 5-hydroxymethyl-2'-deoxyuridine to its characteristic daughter ion.

-

Compare the signal from the reaction sample to that of a standard curve prepared with known concentrations of 5hmU to quantify the amount of product formed.

-

Conclusion

The biosynthesis of this compound in eukaryotes is a multifaceted process involving distinct enzymatic pathways and non-enzymatic damage. While the direct hydroxylation of thymidine by TET/JBP family enzymes is a major source in certain protists, the deamination of 5hmC provides an alternative route in other eukaryotes, including mammals. The development of sophisticated analytical and sequencing techniques has been pivotal in uncovering the genomic landscapes and potential regulatory functions of this once-enigmatic DNA modification. Continued research in this area is essential for fully elucidating the role of 5hmU in epigenetic regulation, genome stability, and disease, offering potential new avenues for therapeutic intervention.

References

- 1. pnas.org [pnas.org]

- 2. Genome-wide mapping of 5-hydroxymethyluracil in the eukaryote parasite Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the enzyme for this compound production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the enzyme for this compound production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to TET Enzyme-Mediated RNA Modification: The Formation of 5-Hydroxymethylcytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ten-Eleven Translocation (TET) family of dioxygenases are critical regulators of the epigenome, primarily known for their role in DNA demethylation through the iterative oxidation of 5-methylcytosine (5mC).[1] While the impact of TET enzymes on DNA has been a major focus of research, emerging evidence reveals that their activity extends to RNA modifications, adding a new layer of complexity to post-transcriptional gene regulation.[2][3]

This technical guide provides an in-depth exploration of the TET enzyme-mediated formation of 5-hydroxymethylcytidine (5hmrC) in RNA. Although the initial inquiry focused on 5-Hydroxymethyluridine (5hmU), the current scientific literature predominantly documents the oxidation of 5-methylcytidine (5mrC) in RNA by TET enzymes.[4][5] We will delve into the core biochemical mechanisms, substrate specificity of TET enzymes towards RNA, quantitative data, the biological significance of these modifications, and detailed experimental protocols for their study.

The Core Enzymatic Reaction: From 5-methylcytidine to 5-hydroxymethylcytidine

TET enzymes are members of the Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent dioxygenase superfamily.[6] The fundamental catalytic activity involves the hydroxylation of the methyl group of 5-methylcytidine within an RNA strand to produce 5-hydroxymethylcytidine. This reaction is coupled with the oxidative decarboxylation of the co-substrate α-ketoglutarate (α-KG) to succinate and CO₂.[6] All three TET family members (TET1, TET2, and TET3) have demonstrated the ability to catalyze this reaction on RNA substrates.[3]

The reaction requires the presence of molecular oxygen (O₂), the cofactor Fe(II), and the co-substrate α-KG. Ascorbate is also typically included in in vitro reactions to maintain iron in its reduced ferrous (Fe²⁺) state.[1] While TET enzymes can further oxidize the resulting 5-hydroxymethyl group in DNA, their activity on RNA appears to be less processive.[4]

Substrate Specificity and Enzyme Kinetics

Systematic in vitro examinations of human TET2 have revealed a distinct substrate preference. While TET enzymes can act on a variety of nucleic acid configurations, their highest proficiency is observed with double-stranded DNA (dsDNA).[2][3] The general hierarchy of reactivity is: dsDNA > single-stranded DNA (ssDNA) > single-stranded RNA (ssRNA) . TET enzymes show strong discrimination against double-stranded RNA (dsRNA).[2][3]

This preference is primarily determined by the identity of the target nucleotide, with a clear preference for 5-methyldeoxycytidine over 5-methylcytidine.[3] Molecular dynamics simulations suggest that the TET2 active site is optimally configured for dsDNA, but remains permissive enough to accommodate other nucleic acid forms like ssRNA.[2][7]

Quantitative Data

Quantitative data on TET enzyme kinetics have been primarily established using DNA substrates. However, these parameters provide valuable insight into the enzyme's general catalytic properties. The affinity for the 5mC substrate is in the nanomolar range.[6]

| Parameter | TET1 | TET2 | Reference(s) |

| K_m for Fe(II) | 5 µM | 4 µM | [6] |

| K_m for α-Ketoglutarate | 55 µM | 60 µM | [6] |

| **K_m for Oxygen (O₂) ** | 0.3–30 µM | 0.5–30 µM | [6] |

| K_m for 5mC (in DNA) | 0.075 µM | Not specified | [6] |

Table 1: Michaelis-Menten Constants (K_m) for TET1 and TET2 with Cofactors and DNA Substrate.

The abundance of 5hmrC in cellular RNA is significantly lower than its precursor, 5mrC. Studies have quantified 5hmrC levels to be approximately 1 per 5,000 5mrC nucleosides in mammalian cells and tissues, indicating that it is a rare modification.[4][8]

| Tissue/Cell Line | 5mrC (% of Cytidine) | 5hmrC (% of Cytidine) | Ratio (5hmrC / 5mrC) | Reference(s) |

| Mouse Brain | ~2.2% | ~0.0004% | ~1 : 5500 | [4] |

| Mouse Kidney | ~1.5% | ~0.0003% | ~1 : 5000 | [4] |

| HeLa Cells | ~0.7% | ~0.00015% | ~1 : 4600 | [4] |

| HEK293T Cells | ~0.5% | ~0.0001% | ~1 : 5000 | [4] |

Table 2: Abundance of 5-methylcytidine (5mrC) and 5-hydroxymethylcytidine (5hmrC) in Mammalian RNA.

Biological Significance and Regulatory Pathways

The discovery of TET-mediated RNA oxidation suggests that TET enzymes regulate multiple nodes of the central dogma, extending their influence beyond epigenetic control of DNA.[5]

Translational Regulation: 5hmrC is particularly enriched in transfer RNAs (tRNAs). Studies using TET2 knockout mouse embryonic stem cells showed significantly decreased levels of 5hmrC in tRNA. Conversely, induced expression of TET2's catalytic domain led to an increase in tRNA 5hmrC. Crucially, this TET2-mediated oxidation of m5C in tRNA was shown to promote translation in vitro, suggesting a direct role in regulating protein synthesis.[9]

mRNA Stability: The presence of 5hmrC in polyA-enriched RNA fractions, which include messenger RNAs (mRNAs), suggests a role in mRNA metabolism.[10][11] While the precise function is still under investigation, it is hypothesized that the dynamic interplay between 5mrC and 5hmrC could influence mRNA stability, degradation, or interactions with RNA-binding proteins.[12][13]

Signaling Pathways Regulating TET Activity

The expression and activity of TET enzymes are tightly controlled by numerous cellular signaling pathways, which are primarily characterized in the context of development and cancer. These pathways likely also modulate TET activity on RNA substrates. Key regulatory pathways include WNT, Transforming Growth Factor Beta (TGF-β), and NOTCH.[14][15] For instance, in certain cancers, activated TGF-β signaling can suppress the expression of TET2 and TET3, leading to reduced 5hmC levels.[14]

Experimental Protocols

In Vitro TET Enzyme Activity Assay on RNA Substrates

This protocol is adapted from methodologies used to demonstrate TET1 activity on single-stranded RNA.[4][8]

1. Materials and Reagents:

-

Recombinant TET catalytic domain (e.g., mouse TET1-CD, TET2-CD)

-

Synthetic RNA oligonucleotide containing a single 5-methylcytidine (5mrC)

-

Reaction Buffer (50 mM HEPES pH 8.0, 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-Ketoglutarate, 2 mM L-Ascorbic acid, 100 mM NaCl)

-

Nuclease P1 (0.5 U/µL)

-

Bacterial Alkaline Phosphatase (BAP)

-

HEPES Buffer (200 mM, pH 7.0)

-

Ultrapure water

-

Equipment for HPLC and Mass Spectrometry (LC-MS/MS)

2. Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

5 µM synthetic 5mrC-RNA substrate

-

1 µM recombinant TET enzyme

-

1X Reaction Buffer

-

-

Incubation: Incubate the reaction mixture at 37°C. For a time-course experiment, aliquots can be taken at various time points (e.g., 0, 10, 20, 40, 60 minutes). Stop the reaction by flash-freezing in liquid nitrogen or by adding a chelating agent like EDTA.

-

RNA Purification: Purify the RNA from the reaction mixture using a suitable RNA cleanup kit or ethanol precipitation to remove the enzyme and buffer components.

-

Enzymatic Digestion to Nucleosides:

-

Resuspend the purified RNA in a 25 µL digestion mix: up to 2.5 µg RNA, 2 µL Nuclease P1, 0.5 µL BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).

-

Incubate at 37°C for 3 hours to completely digest the RNA into individual nucleosides.[16]

-

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS to separate and quantify the amounts of canonical nucleosides, 5mrC, and the product 5hmrC. The formation of 5hmrC is identified by its characteristic retention time and mass-to-charge ratio.[4]

Quantification of 5hmrC in Cellular RNA by LC-MS/MS

This protocol outlines a general workflow for the sensitive detection of modified ribonucleosides from biological samples.[16][17][18]

1. Materials and Reagents:

-

Total RNA isolated from cells or tissues

-

Stable isotope-labeled internal standards for 5hmrC (for absolute quantification)

-

Enzymes for RNA digestion (Nuclease P1, BAP) as described above

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

-

Reversed-phase analytical column suitable for nucleoside separation

2. Protocol Workflow:

3. Detailed Steps:

-

RNA Isolation: Extract total RNA from the biological sample of interest using a high-quality RNA isolation kit. Ensure the removal of any contaminating DNA.

-

Enzymatic Digestion: Digest 1-5 µg of total RNA to single nucleosides using Nuclease P1 and BAP as detailed in Protocol 5.1, Step 4. For absolute quantification, spike in known amounts of stable isotope-labeled internal standards prior to digestion.

-

Sample Preparation: Centrifuge the digested sample to pellet any undigested material or protein. Filter the supernatant through a 0.22 µm filter to prepare it for injection.

-

LC Separation: Inject the sample onto a reversed-phase HPLC column. Use a gradient of solvents (e.g., water with 0.1% formic acid and methanol or acetonitrile) to separate the nucleosides based on their polarity.

-

MS/MS Detection: The eluent from the LC is directed into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 5hmrC and its corresponding internal standard are monitored to ensure highly specific and sensitive quantification.

-

Data Analysis: The amount of endogenous 5hmrC is calculated by comparing the peak area of the analyte to the peak area of the known amount of the spiked internal standard.

Conclusion and Future Directions

The capacity of TET enzymes to oxidize 5-methylcytidine in RNA establishes a significant link between two major fields of gene regulation: epigenetics and epitranscriptomics. The discovery that 5hmrC in tRNA can promote translation provides a compelling functional consequence of this modification. While the broader impacts on mRNA stability and other cellular processes are still being elucidated, it is clear that TET-mediated RNA modification is a vital area of research.